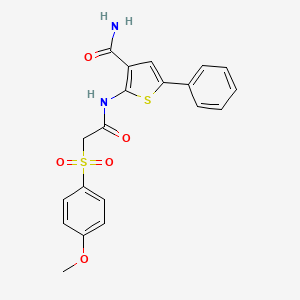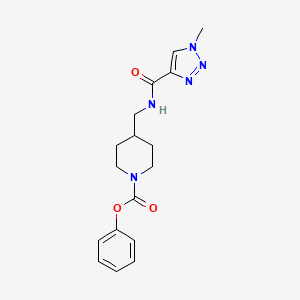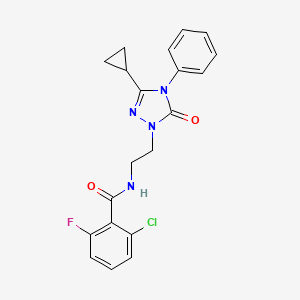![molecular formula C23H19N5O3S B2527394 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021260-66-1](/img/structure/B2527394.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide" is a complex molecule that appears to be related to a family of compounds with antipyrine-like structures and potential biological activities. The related compounds have been synthesized and studied for their structural characteristics and potential pharmacological properties.
Synthesis Analysis
The synthesis of related antipyrine derivatives has been reported, where compounds such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides were synthesized in good yields and characterized spectroscopically . Additionally, various N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were prepared through intramolecular cyclization and subsequent reactions . These synthetic routes typically involve the reaction of precursor molecules in the presence of reagents like dimethylformamide/phosphoroxide chloride or through cyclization reactions with amines and other heterocyclic amines .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, demonstrating that they crystallize in the monoclinic P21/c space group . The crystal packing is stabilized by a combination of hydrogen bonds and π-interactions, which include C–H⋯π and lone pair⋯π contacts . Hirshfeld surface analysis and DFT calculations have been employed to understand the intermolecular interactions and the energetic contributions of these interactions to the stability of the molecular assemblies .
Chemical Reactions Analysis
The antipyrine derivatives undergo various chemical reactions to form a diverse array of heterocyclic compounds. For instance, reactions with arylidinecyanothioacetamides, α-haloketones, and different amines lead to the formation of pyridine-2(1H)-thiones, nicotinamide derivatives, thienopyridine derivatives, and pyridothienopyrimidine derivatives . These reactions are often facilitated by reflux conditions in suitable solvents like ethanol and piperidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of hydrogen bond donors and acceptors, as well as π-systems, suggests that these molecules may have significant solubility in organic solvents and could participate in intermolecular interactions that are relevant in biological systems . The antianaphylactic activity of some related compounds indicates potential pharmacological applications . Moreover, the antimicrobial and antifungal activities of some synthesized compounds have been evaluated, suggesting their potential use as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Chemistry
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a compound involved in the synthesis of various heterocyclic derivatives, showcasing its utility in heterocyclic chemistry. For instance, its reactivity with different reagents leads to the formation of novel thienopyrazole derivatives through innovative synthesis methods. These derivatives have been explored for their potential applications in materials science and pharmaceutical chemistry due to their unique structural features and biological activities. The compound's versatility in undergoing reactions such as cyclization, condensation, and nucleophilic substitution makes it a valuable starting material for constructing complex heterocyclic systems with potential antimicrobial and anticancer properties (Ahmed et al., 2018).
Antimicrobial Activities
Research has demonstrated that derivatives synthesized from N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide possess significant antimicrobial properties. These compounds undergo various synthetic transformations to yield novel heterocycles that have been screened for their in vitro antimicrobial activities, revealing promising applications in the development of new antimicrobial agents. The structural diversity of these derivatives allows for the exploration of structure-activity relationships, contributing to the design of more effective and selective antimicrobial compounds (Bondock et al., 2008).
Anticancer and Anti-Inflammatory Properties
The compound also serves as a precursor in the synthesis of derivatives with anticancer and anti-inflammatory activities. Through strategic synthetic modifications, researchers have developed derivatives that exhibit inhibitory effects against cancer cell lines and inflammatory processes. These findings highlight the potential of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide derivatives in medicinal chemistry for the discovery of new therapeutic agents. The exploration of these derivatives in various biological assays contributes to the understanding of their mechanism of action and enhances the development of targeted therapies (Rahmouni et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-13-9-10-18-24-21-16(22(30)27(18)12-13)11-17(32-21)20(29)25-19-14(2)26(3)28(23(19)31)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZVYMYJEURWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)
![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)
![(Z)-1-(3-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2527327.png)

